3-Chloroquinolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61260-21-7 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5,7H |
InChI Key |
PEOUHBPBKGHGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C=N2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloroquinolin 4 3h One and Analogues
Strategies for Core Quinolin-4(3H)-one Ring Construction and Regioselective 3-Chlorination
The synthesis of 3-chloroquinolin-4(3H)-ones requires a two-pronged approach: the efficient construction of the foundational quinolin-4(3H)-one ring and the precise introduction of a chlorine atom at the C-3 position.
Cyclization and Annulation Reactions for Quinolin-4(3H)-one Formation
The construction of the quinolin-4(3H)-one core is a well-established area of organic synthesis, with several classical and modern methods available. These reactions typically involve the cyclization of appropriately substituted anilines or related precursors.
One common approach involves the condensation of anilines with β-keto esters, followed by a thermal or acid-catalyzed cyclization. This method, known as the Conrad-Limpach-Knorr synthesis, provides a versatile route to a variety of substituted quinolin-4(3H)-ones.
More recent methodologies have focused on developing more efficient and atom-economical processes. For instance, a one-pot, three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines has been developed for the synthesis of quinazolin-4(3H)-ones, a related class of N-heterocycles. acs.org This approach involves the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization. acs.org Similarly, the reaction of 2-halobenzamides with nitriles, catalyzed by a Lewis acid such as copper, provides a convenient route to quinazolin-4(3H)-ones. researchgate.netacs.org
A metal- and catalyst-free protocol has also been reported for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes, proceeding through an oxidative olefin bond cleavage. mdpi.com The reaction mechanism is believed to involve the oxidation of styrene (B11656) to benzaldehyde, which then condenses with o-aminobenzamide to form an imine intermediate that undergoes cyclization and oxidation to afford the final product. mdpi.com
These diverse cyclization strategies provide a robust toolbox for accessing the core quinolin-4(3H)-one scaffold, which can then be subjected to regioselective chlorination.
Specific Methods for Introducing Halogen at Position 3
The direct and regioselective chlorination of the C-3 position of the quinolin-4(3H)-one ring is a critical step in the synthesis of the target compound. Several methods have been developed to achieve this transformation with high efficiency and control.
A practical and straightforward method for the C3–H regioselective halogenation of 4-quinolones utilizes a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a potassium halide salt. acs.org This method is notable for its mild reaction conditions, proceeding at room temperature, and its high regioselectivity. acs.org The reaction tolerates a good range of functional groups and can even be performed in water on a gram scale without a significant loss in yield. acs.org The use of potassium chloride (KCl) with PIFA in methanol (B129727) has been shown to effectively produce 3-chloro-4-quinolones. acs.org
Another approach involves the use of more traditional chlorinating agents. For example, the treatment of a quinolin-4(3H)-one with a chlorinating agent can lead to the desired 3-chloro derivative. The choice of reagent and reaction conditions is crucial to ensure regioselectivity and avoid over-halogenation or reaction at other positions.
The table below summarizes key findings for the C3-halogenation of 4-quinolones.
| Starting Material (4-Quinolone) | Halogenating System | Product (3-Halogenated-4-quinolone) | Yield (%) | Reference |
| 2-Phenylquinolin-4(1H)-one | KCl, PIFA, MeOH | 3-Chloro-2-phenylquinolin-4(1H)-one | 82 | acs.org |
| 2-(p-Tolyl)quinolin-4(1H)-one | KCl, PIFA, MeOH | 3-Chloro-2-(p-tolyl)quinolin-4(1H)-one | 85 | acs.org |
| 2-(p-Tolyl)quinolin-4(1H)-one | KBr, PIFA, MeOH | 3-Bromo-2-(p-tolyl)quinolin-4(1H)-one | 92 | acs.org |
| 2-Phenylquinolin-4(1H)-one | KI, PIDA, MeOH | 3-Iodo-2-phenylquinolin-4(1H)-one | 91 | acs.org |
Transition Metal-Catalyzed Syntheses of 4-Quinolone Scaffolds, relevant for chloroquinolone derivatives
Transition metal catalysis has emerged as a powerful tool for the synthesis of 4-quinolone scaffolds, offering high efficiency, selectivity, and functional group tolerance. rsc.org These methods are highly relevant for the synthesis of chloroquinolone derivatives as they can provide direct access to the core structure, which can then be chlorinated, or in some cases, incorporate the chloro-substituent during the cyclization process. rsc.org
Palladium-catalyzed reactions are particularly prominent in this area. For instance, a one-pot synthesis of 4-quinolones has been developed via a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. acs.org This method is general for a wide range of 2-substituted 4-quinolones. acs.org
Copper-catalyzed reactions also offer efficient routes to 4-quinolones. A copper(I)-catalyzed direct cyclization of readily available primary anilines and alkynes provides diverse 4-quinolones. organic-chemistry.org Furthermore, copper-catalyzed heterocyclization of 1-(2-bromophenyl)- and 1-(2-chlorophenyl)-2-en-3-amin-1-ones, which are easily prepared from α,β-ynones and primary amines, yields 1,2-disubstituted 4-quinolones. organic-chemistry.org
Rhodium catalysis has also been employed for the [3 + 3] cyclization of N-nitrosoanilines to afford functionalized 4-quinolones with good regioselectivity. mdpi.com This transformation involves C(sp²)–H activation and the formation of new C–N and C–C bonds. mdpi.com
The following table provides examples of transition metal-catalyzed syntheses of 4-quinolone scaffolds.
| Catalyst System | Reactants | Product | Key Features | Reference |
| Pd₂(dba)₃/Xantphos | 2'-Bromoacetophenones, Amides | 2-Substituted 4-quinolones | Mild, one-pot procedure | acs.org |
| Cu(I) | Primary anilines, Alkynes | Diverse 4-quinolones | Direct cyclization | organic-chemistry.org |
| Rhodium(III) | N-Nitrosoanilines | Functionalized 4-quinolones | [3+3] cyclization via C-H activation | mdpi.com |
| Cobalt(III) | Anilines, Alkynes | Substituted quinolines | C-H activation/cyclization | organic-chemistry.org |
Functionalization and Derivatization of the 3-Chloroquinolin-4(3H)-one Nucleus
Once the this compound core is synthesized, it serves as a versatile intermediate for further functionalization, allowing for the creation of a diverse library of analogues with potentially enhanced or novel biological activities. Key positions for derivatization include the N-1 and C-2 positions.
N-Alkylation and N-Substitution Reactions at the N-1 Position
The nitrogen atom at the N-1 position of the quinolin-4(3H)-one ring is a common site for modification. N-alkylation and other N-substitution reactions can be readily achieved to introduce a variety of substituents.
N-alkylation can be performed using various alkylating agents in the presence of a base. For example, the N-alkylation of 4(3H)-quinazolinone, a related heterocyclic system, has been accomplished using 3-(2-chloroquinolin-3-yl)methanol under Mitsunobu conditions. molaid.com Iron-catalyzed N-alkylation reactions have also gained attention as an environmentally friendly approach. researchgate.net
The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and avoiding side reactions. The introduction of different N-substituents can significantly impact the physicochemical properties and biological activity of the resulting compounds.
The following table presents examples of N-alkylation reactions on related heterocyclic cores.
| Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| 4(3H)-Quinazolinone | (2-Chloroquinolin-3-yl)methanol | Mitsunobu reagent | 3-[(2-Chloroquinolin-3-yl)methyl]quinazolin-4(3H)-one | molaid.comwho.int |
| Piperidin-4-one | (2-Chloroquinolin-3-yl)methanol | ZnO nanorods | N-alkylated piperidin-4-one | molaid.com |
| Amines | Alcohols | Iron catalyst | N-alkylated amines | researchgate.net |
Introduction of Substituents at C-2 of the Quinolin-4(3H)-one Core
The C-2 position of the quinolin-4(3H)-one core is another key site for functionalization, allowing for the introduction of a wide range of aryl, alkyl, and other substituents.
Transition metal-catalyzed cross-coupling reactions are particularly effective for C-2 arylation. A ligand-dependent palladium/copper bicatalytic system has been developed for the regiospecific C-2–H arylation of N-3-substituted quinazolin-4(3H)-ones with a variety of (hetero)aryl halides under microwave irradiation. researchgate.net This method allows for the efficient construction of C(sp²)-C(sp²) bonds. researchgate.net
The Vilsmeier-Haack reaction of acetanilides can lead to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for further C-2 modification. rsc.org The chloro group at the C-2 position can be displaced by various nucleophiles, and the formyl group at C-3 can undergo a range of transformations.
Furthermore, the synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from 2-halobenzamides and nitriles using a copper-catalyzed nucleophilic addition followed by an intramolecular SNAr reaction. researchgate.netacs.org
The table below highlights methods for introducing substituents at the C-2 position.
| Starting Material | Reagents | Catalyst/Conditions | Product | Key Feature | Reference |
| N-3-Substituted quinazolin-4(3H)-one | (Hetero)aryl halides | Pd/Cu bicatalytic system, Microwave | 2-Aryl-N-3-substituted quinazolin-4(3H)-one | Direct C-H arylation | researchgate.net |
| Acetanilides | Vilsmeier reagent (POCl₃, DMF) | - | 2-Chloro-3-formylquinolines | Versatile intermediate for C-2 functionalization | rsc.org |
| 2-Halobenzamides | Nitriles | Cu catalyst, tBuOK | 2-Substituted quinazolin-4(3H)-ones | One-pot synthesis | researchgate.netacs.org |
Modifications and Substitutions on the Benzenoid Ring (e.g., C-5, C-6, C-7, C-8 positions)
The strategic modification of the benzenoid ring of the quinolone scaffold is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. Research into 4(1H)-quinolones, a class to which this compound belongs, has demonstrated that substituents on the C-5, C-6, C-7, and C-8 positions significantly influence biological activity, particularly in the context of developing antimalarial agents. nih.gov
A general synthetic pathway to achieve these modifications often begins with appropriately substituted anilines. nih.gov These starting materials undergo a Gould-Jacobs cyclization with reagents like (2-ethoxymethylene)malonate to form the core quinolone structure. nih.gov Subsequent chemical steps, including chlorination and bromination, can be employed to introduce further diversity. For instance, a sequence involving phosphorus oxychloride (POCl₃) and then meta-chloroperoxybenzoic acid (m-CPBA) can be used to prepare halo-substituted intermediates, which are then amenable to Suzuki coupling reactions with various boronic acids to introduce a wide range of substituents onto the benzenoid ring. nih.gov
Studies have shown that the placement and nature of these substituents are crucial. For example, in a series of 3-carboxyl-4(1H)-quinolones developed as antimalarials, it was observed that analogs with a 7-methoxy group on the benzenoid ring were generally more potent than those with a 5-methoxy substituent. nih.gov This highlights the importance of the substitution pattern for biological efficacy. The introduction of various hydrophobic and electron-donating or electron-withdrawing groups at positions C-5, C-6, and C-7 has been explored to establish structure-activity relationships (SAR). nih.gov
The following table summarizes the findings from a study on substituted quinolone derivatives, showcasing how different groups on the benzenoid ring affect antimalarial potency against the K1 strain of P. falciparum. nih.gov
| Compound | Substituent (R) | Position | Antimalarial Potency (EC₅₀, µM vs. K1 strain) |
|---|---|---|---|
| 9 | -H | - | 0.94 |
| 10 | 7-Cl | C-7 | 0.14 |
| 11 | 7-F | C-7 | 0.31 |
| 12 | 7-CF₃ | C-7 | 0.08 |
| 13 | 7-OCH₃ | C-7 | 0.16 |
| 14 | 7-SCH₃ | C-7 | 0.14 |
| 15 | 6-Cl | C-6 | 0.24 |
| 16 | 6-F | C-6 | 0.43 |
| 17 | 6-OCH₃ | C-6 | 0.48 |
| 18 | 5-Cl | C-5 | 0.54 |
| 19 | 5-OCH₃ | C-5 | >2.5 |
| 20 | 8-OCH₃ | C-8 | >2.5 |
Data sourced from nih.gov
Development of Sustainable and Efficient Synthetic Protocols for this compound Derivatives
Microwave-Assisted and Solvent-Free Reaction Conditions
In recent years, the principles of green chemistry have driven the development of synthetic protocols that are not only efficient but also environmentally benign. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.gov These advantages are attributed to the direct and efficient heating of the reaction mixture via microwave irradiation. researchgate.net
The synthesis of quinolinone and quinazolinone scaffolds, which are structurally related to this compound, has greatly benefited from these technologies. For instance, a one-pot, solvent-free synthesis of quinazolin-4(3H)-ones has been developed using anthranilamide and various acyl chlorides under microwave irradiation. clockss.org This reaction is efficiently promoted by a catalytic amount (1 mol%) of antimony trichloride (B1173362) (SbCl₃), yielding the desired products in good to excellent yields. clockss.org The absence of a solvent not only simplifies the work-up procedure but also reduces environmental waste. clockss.org When tested, the microwave-assisted, solvent-free method with the SbCl₃ catalyst provided a 94% yield for 2-phenylquinazolin-4(3H)-one, which was superior to the 87% yield obtained when the reaction was conducted in refluxing THF and significantly better than the 13% yield from the microwave reaction without the catalyst. clockss.org
Solvent-free conditions can also be applied in multicomponent reactions to build complex molecular architectures. The synthesis of quinolinyl-thiazolidinones has been achieved by reacting 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid under solvent-free conditions, demonstrating the versatility of this approach for derivatives of the core quinoline (B57606) structure. nih.gov The use of microwave irradiation has also been successfully applied to the synthesis of various heterocyclic systems fused to a quinazolinone ring, often in the absence of any organic or inorganic reagents. frontiersin.org
The following table presents examples of microwave-assisted and/or solvent-free synthetic conditions for quinolinone-related structures.
| Reactants | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Anthranilamide, Acyl Chlorides | SbCl₃ (1 mol%), MW (300 W), Solvent-Free | Quinazolin-4(3H)-ones | 82-95% | clockss.org |
| N'-(2-cyanophenyl)-N,N-dimethylformamidines, Amines | CH₃CN/HOAc, MW, 160°C, 10 min | 4-Aminoquinazolines | High | frontiersin.org |
| 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | MW, Solvent-Free | Quinazolino[4,3-b]quinazolin-8-ones | High | frontiersin.org |
| 2-Chloroquinoline-3-carbaldehyde (B1585622), Anilines, Thioglycolic acid | β-cyclodextrin-SO₃H, Solvent-Free | 2-(2-chloroquinolin-3-yl)-3-(phenyl)thiazolidin-4-one | High | rroij.com |
| Anthranilic acid, Amines, Acetic anhydride | Choline Chloride-Thiourea/H₂SO₄, MW, Solvent-Free | 2-methyl-quinazoline-4(3H)-one derivatives | High | researchgate.net |
Metal-Catalyst-Free Synthetic Approaches
The removal of transition metal catalysts from synthetic processes is a significant goal in pharmaceutical manufacturing and green chemistry, as it eliminates concerns about toxic metal residues in the final products and reduces costs associated with precious metals. Consequently, there is growing interest in developing metal-catalyst-free synthetic routes for important heterocyclic compounds like quinolinones and their analogues. semanticscholar.org
One notable metal-free approach involves the reaction of 2-amino-N-methoxybenzamides with aldehydes. rsc.org This method proceeds via an acetic acid-promoted cascade reaction of cyclocondensation and elimination to afford 4(3H)-quinazolinones in good to excellent yields. rsc.org A key advantage of this protocol is that it operates without the need for an external oxidant or a metal catalyst, setting it apart from many conventional methods that rely on the oxidation of intermediates. rsc.org
Another innovative metal- and catalyst-free protocol has been established for the synthesis of quinazolin-4(3H)-ones from readily available o-aminobenzamides and styrenes. semanticscholar.orgmdpi.com This transformation utilizes di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, proceeding through an oxidative olefin bond cleavage followed by cyclization. semanticscholar.orgmdpi.com The reaction demonstrates broad functional group tolerance, providing a green and environmentally friendly pathway to potentially bioactive molecules. mdpi.com Furthermore, catalyst-free conditions have been successfully employed in multicomponent reactions to produce complex fused heterocyclic systems. For example, a series of quinopyrroloquinoline derivatives were synthesized in ethanol (B145695) under catalyst-free conditions from aromatic aldehydes, 5-aminoindole, and 4-hydroxyquinolin-2(1H)-one. sioc-journal.cn These examples underscore a clear trend towards developing more sustainable and inherently safer synthetic methodologies.
The table below highlights several metal-catalyst-free approaches to the synthesis of quinolinone-related heterocycles.
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Amino-N-methoxybenzamides, Aldehydes | AcOH, Heat | 4(3H)-Quinazolinones | Oxidant-free, Metal-free | rsc.org |
| o-Aminobenzamides, Styrenes | DTBP (oxidant), p-TsOH (additive), DMSO | Quinazolin-4(3H)-ones | Metal-free, Catalyst-free | semanticscholar.orgmdpi.com |
| Aromatic aldehydes, 5-Aminoindole, 4-Hydroxyquinolin-2(1H)-one | EtOH, Reflux | Quinopyrroloquinoline derivatives | Catalyst-free | sioc-journal.cn |
Comprehensive Spectroscopic and Structural Elucidation of 3 Chloroquinolin 4 3h One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinolinone derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectra of 3-chloroquinolin-4(3H)-one analogues exhibit characteristic signals that confirm their core structure. Protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). For instance, in 3-chloro-2-phenylquinolin-4(1H)-one, the aromatic protons resonate between δ 7.39 and 8.17 ppm. acs.org The presence of a broad singlet corresponding to the N-H proton is often observed at a significantly downfield chemical shift, typically above δ 11.0 ppm, indicating its acidic nature and involvement in hydrogen bonding. nih.govnih.gov Substituents on the quinolinone ring will influence the chemical shifts and coupling patterns of adjacent protons, providing valuable information about their position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon (C=O) of the quinolinone ring is characteristically found at a downfield chemical shift, often in the range of δ 160-175 ppm. acs.org Aromatic carbons resonate in the region of δ 110-150 ppm. The carbon bearing the chlorine atom (C-3) typically appears around δ 113-115 ppm. acs.org For example, in 3-chloro-2-(4-methoxyphenyl)quinolin-4(1H)-one, the carbonyl carbon appears at δ 171.5 ppm, while the aromatic carbons are observed between δ 113.3 and 160.7 ppm. acs.org
2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, especially in complex analogues. mdpi.comresearchgate.net
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the aromatic spin systems.
HSQC spectra correlate directly bonded proton and carbon atoms.
Interactive Data Table: Representative NMR Data for this compound Analogues
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 3-Chloro-2-(p-tolyl)quinolin-4(1H)-one | DMSO-d₆ | 12.22 (bs, 1H), 8.17 (d, 1H), 7.70 (s, 2H), 7.38 (t, 1H), 7.25 (s, 2H), 7.20 (s, 1H), 2.41 (s, 3H) | 171.5, 148.5, 138.9, 137.8, 133.3, 132.1, 131.4, 126.7, 125.2, 123.9, 123.6, 118.6, 113.2, 20.9 | acs.org |
| 3-Chloro-2-(4-methoxyphenyl)quinolin-4(1H)-one | DMSO-d₆ | 12.15 (s, 1H), 8.16 (d, 1H), 7.69 (d, 2H), 7.62 (d, 2H), 7.37-7.41 (m, 1H), 7.15 (d, 2H), 3.86 (s, 3H) | 171.5, 160.7, 148.1, 139.0, 132.1, 130.9, 125.5, 125.2, 123.9, 123.6, 118.7, 113.9, 113.3, 55.5 | acs.org |
| 3-((2-Chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one | CDCl₃ | 8.23 (s, 1H), 8.11 (dd, 1H), 7.97 (dd, 1H), 7.93 (dd, 1H), 7.88 (ddd, 1H), 7.71 (s, 1H), 7.62 (ddd, 1H), 7.53 (ddd, 1H), 7.41 (dd, 2H), 4.46 (s, 2H) | Not specified | arabjchem.org |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the IR spectra of this compound and its analogues, several characteristic absorption bands are observed. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone is typically found in the region of 1650-1710 cm⁻¹. arabjchem.orgarabjchem.org For example, in 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one, this peak appears at 1690 cm⁻¹. arabjchem.org The N-H stretching vibration of the quinolinone ring gives rise to a broad band in the range of 3200-3500 cm⁻¹, which is characteristic of hydrogen-bonded N-H groups. arabjchem.org Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. tandfonline.com The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. tandfonline.com The presence of the C-Cl bond can be identified by its stretching vibration, although it often falls in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Interactive Data Table: Key IR Absorption Frequencies for this compound Analogues
| Compound | Key IR Frequencies (cm⁻¹) | Functional Group Assignment | Source |
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-nitrophenyl)-1,3-thiazinan-4-one | 3264.1, 1706.9, 1520.1, 1346 | N-H stretch, C=O stretch, N=O stretch | arabjchem.org |
| 3-((2-Chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one | 1690, 1580, 1227, 750 | C=O stretch, C=C stretch, C-N stretch, C-H bend | arabjchem.org |
| 12-(4-Chlorophenyl)-2-(7-chloroquinolin-4-yloxy)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 2959, 1651, 1374, 1221, 836 | C-H stretch, C=O stretch, C-O-C stretch, C-Cl stretch | tandfonline.com |
High-Resolution Mass Spectrometry (HRMS and MS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound. brentford.hounslow.sch.uk This technique is crucial for confirming the identity of newly synthesized this compound analogues. acs.orgnih.gov
In addition to providing the molecular weight, mass spectrometry (MS) coupled with fragmentation techniques (MS/MS) offers valuable structural information. nih.govresearchgate.net Under electron ionization (EI) or electrospray ionization (ESI), the parent molecule is ionized and can subsequently break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to deduce its structure. For example, the loss of a chlorine radical or HCl from the molecular ion is a common fragmentation pathway for chloro-substituted compounds. Detailed analysis of the fragmentation pathways can help to confirm the positions of substituents on the quinolinone ring. nih.gov For instance, in ESI-MS/MS studies of chloroquinoline derivatives, heteroatom elimination has been observed. nih.gov
Interactive Data Table: HRMS Data for Representative this compound Analogues
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |
| 3-Chloro-2-(p-tolyl)quinolin-4(1H)-one | C₁₆H₁₂ClNO | 284.0842 | 284.0826 | acs.org |
| 3-Chloro-2-(4-methoxyphenyl)quinolin-4(1H)-one | C₁₆H₁₂ClNO₂ | 286.0635 | 286.0640 | acs.org |
| 2-(Benzo[d] mdpi.comarabjchem.orgdioxol-5-yl)-3-chloroquinolin-4(1H)-one | C₁₆H₁₀ClNO₃ | 300.0428 | 300.04128 | acs.org |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
Crystal structure analysis can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net For example, the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one shows that adjacent molecules are linked by N-H···O hydrogen bonds, forming dimers. researchgate.net This information is valuable for understanding the physical properties of the compound and can provide insights into its interactions with biological targets. X-ray crystallography has been used to determine the crystal structure of various quinolinone derivatives, confirming their planar or near-planar geometry. researchgate.netscilit.com
Interactive Data Table: Crystallographic Data for a this compound Analogue
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Source |
| 3-Chloro-4-methylquinolin-2(1H)-one | C₁₀H₈ClNO | Monoclinic | P2₁/c | Nearly planar quinoline (B57606) ring; intermolecular N-H···O hydrogen bonds forming dimers; weak π-π stacking interactions. | researchgate.net |
| (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one | C₁₉H₁₄ClFN₂O₂ | Triclinic | P1 | Planar delocalized π-system with slight bending of fused rings. | scilit.com |
Computational and Theoretical Investigations of 3 Chloroquinolin 4 3h One
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of organic molecules, providing a balance between accuracy and computational cost. For 3-Chloroquinolin-4(3H)-one and its analogs, DFT is employed to predict a wide range of molecular characteristics.
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to refine bond lengths, bond angles, and dihedral angles.
The compound can exist in tautomeric forms, the keto form (this compound) and the enol form (3-chloroquinolin-4-ol). DFT calculations on similar systems, like 4-chloroquinolin-3-ol, show that the enol tautomer can be significantly more stable than the keto form due to factors like resonance stabilization and the potential for intramolecular hydrogen bonding.
Interactive Data Table: Representative Calculated Geometrical Parameters for a Quinoline Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | ~1.37 Å |
| C3-C4 | ~1.45 Å | |
| C4=O | ~1.24 Å | |
| C2-Cl | ~1.74 Å | |
| Bond Angle | C2-C3-C4 | ~120° |
| C3-C4-N1 | ~118° | |
| Cl-C2-N1 | ~115° |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and electronic properties.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For quinoline derivatives, the HOMO-LUMO gap is calculated to understand their potential reactivity and electronic behavior. For instance, in a study of N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives, the HOMO and LUMO energies were calculated to assess their potential as inhibitors. echemcom.com
Interactive Data Table: FMO Properties of Representative Quinoline Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivative (3d) | - | - | - | echemcom.com |
| 4(3H)-Quinazolinone derivatives | - | - | - | nih.gov |
| Quinolinyl epoxy ketones | - | - | - | ijpsi.org |
Note: Specific energy values were not available in the search snippets, but the studies confirm the calculation and use of these parameters for analysis.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the constant electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.
MEP analysis of quinoline derivatives helps identify the key sites for molecular interactions. For example, in studies of chloroquinoline derivatives, the MEP surface would typically show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying them as sites for electrophilic attack. The hydrogen atoms and regions near the chlorine atom might show positive potential (blue), indicating them as sites for nucleophilic interactions. This analysis is crucial for understanding how the molecule might interact with a biological target.
Theoretical Prediction of Spectroscopic Properties (UV-Vis, Vibrational Spectra)
DFT methods can accurately predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectra (FT-IR, Raman): Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. This allows for a detailed assignment of the vibrational modes observed in FT-IR and Raman spectroscopy.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations help in understanding the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorption bands.
For various quinoline and quinazolinone derivatives, theoretical spectra have been calculated and show good agreement with experimental results, aiding in their structural confirmation. researchgate.net
Molecular Modeling for Ligand-Target Interactions: Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Derivatives of the this compound scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies dock the quinoline derivatives into the active sites of various enzymes and receptors to predict their inhibitory activity.
Key findings from docking studies on related derivatives include:
Anti-HIV Activity: Derivatives of N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine were evaluated as potential anti-HIV-1 reverse transcriptase inhibitors using molecular docking. The results indicated that the compounds established 'π–π' interactions with amino acid side chains in the enzyme's active site. echemcom.comsamipubco.com Another study found a derivative with a high affinity (docking score = –10.67) for the reverse transcriptase protein. nih.gov
Antimicrobial Activity: (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives were docked with Glucosamine-6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway, to rationalize their observed antifungal activity. ijpsi.org
Anticancer Activity: Docking studies of various quinoline derivatives have been performed against targets like polo-like kinase 1 to evaluate their potential as anticancer agents. samipubco.com
Interactive Data Table: Summary of Molecular Docking Studies on Chloroquinoline Derivatives
| Derivative Class | Protein Target | Key Findings/Interactions | Reference |
| N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine | HIV-1 Reverse Transcriptase | π–π interactions with active site residues; good binding affinity. | echemcom.comsamipubco.com |
| 3-(Pyrazol-3-yl)-2-chloroquinoline | HIV Reverse Transcriptase | High binding affinity (score of -10.67) for one derivative. | nih.gov |
| (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone | Glucosamine-6-phosphate synthase | Docking results corroborated in vitro antifungal activity. | ijpsi.org |
| 4-(2-Chloroquinolin-3-yl)-tetrahydropyrimidine | Dihydrofolate reductase (DHFR) | Docking used to predict antimicrobial activity. | derpharmachemica.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to their known activity (e.g., toxicity or inhibitory concentration).
A study focused on predicting the acute toxicity (LD50) of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone and its derivatives in rats. crpsonline.com This study employed various QSAR methodologies, including hierarchical clustering and consensus models, using the T.E.S.T. software package. The goal was to create a predictive model for the median lethal dose based on molecular structure alone, which is a crucial step in early-stage drug safety assessment. crpsonline.com
While that study focused on toxicity, other QSAR models have been developed for different biological activities of the broader quinoline/quinazolinone class:
Anticonvulsant Activity: A QSAR study was performed on quinazoline-4(3H)-ones derivatives to understand the structural requirements for their anticonvulsant activity. The resulting model was statistically robust (R² = 0.899) and identified key molecular descriptors influencing activity. researchgate.net
Anticancer Activity: 3D-QSAR models (CoMFA) have been developed for 4(3H)-quinazolinone derivatives to provide guidelines for designing new structures with enhanced inhibitory activity against enzymes like thymidylate synthase. nih.gov
These studies show the utility of QSAR in systematically exploring how modifying the this compound scaffold can lead to derivatives with improved or optimized biological activities.
Computational Mechanistic Studies of this compound Reactions (e.g., regioselectivity of cycloadditions)
Information regarding computational mechanistic studies specifically for this compound is not available in the reviewed scientific literature. Therefore, detailed research findings and data tables on this topic cannot be presented.
Biological Activity Profiles and Mechanistic Insights of 3 Chloroquinolin 4 3h One Derivatives
Antimicrobial Activity: Investigations into Antibacterial and Antifungal Efficacy
Derivatives of the 3-chloroquinolin-4(3H)-one scaffold have demonstrated a broad spectrum of antimicrobial activities, exhibiting efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. medcraveonline.comresearchgate.netannexpublishers.com The versatility of the quinoline (B57606) ring system allows for molecular modifications that have led to the synthesis of novel compounds with significant antimicrobial potential. medcraveonline.comannexpublishers.comorientjchem.org
A series of 2-chloroquinoline (B121035) derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activities. annexpublishers.com These compounds, featuring different spacer groups between the 2-chloroquinoline core and an aryl or heteroaryl ring, showed varied levels of growth inhibition against several bacterial and fungal strains. annexpublishers.com Another study reported the synthesis of novel quinoline derivatives, with compounds 14, 10, and 22 showing notable potency against different bacterial strains, comparable to standard drugs like Ciprofloxacin, Ampicillin, and Gentamicin. medcraveonline.com Furthermore, compounds 14, 22, and 6d displayed strong antifungal activity, rivaling that of Amphotericin B. medcraveonline.com Azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives have also been shown to be effective in inhibiting the growth of both bacterial and fungal organisms. orientjchem.org
The biological activity of flavones has been enhanced by incorporating a heteroaryl moiety at the C-2 position of chromone (B188151) derivatives, leading to the synthesis of 2-(2-chloroquinolin-3-yl)-4H-chromen-4-one derivatives which have shown marked potency as antimicrobial agents. researchgate.net Additionally, novel xanthene-triazole-quinoline/phenyl conjugates have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing good Gram-positive antibacterial and antifungal activity. semanticscholar.org
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism(s) | Activity/Potency | Reference(s) |
|---|---|---|---|
| Compound 14, 10, 22 | Various bacterial strains | Significant potency comparable to Ciprofloxacin, Ampicillin, and Gentamicin. | medcraveonline.com |
| Compound 14, 22, 6d | Various fungal strains | Strong activity comparable to Amphotericin B. | medcraveonline.com |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus, Escherichia coli, Candida albicans | Better inhibition compared to standard drugs in some cases. | orientjchem.org |
| 2-(2-chloroquinolin-3-yl)-4H-chromen-4-one derivatives | Various microbes | Marked potency as antimicrobial agents. | researchgate.net |
| Xanthene-triazole-quinoline/phenyl conjugates | Gram-positive bacteria and fungi | Good antibacterial and antifungal activity. | semanticscholar.org |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | Good activity against tested strains, particularly compound 4e. | cbijournal.com |
| 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives | Not specified | Synthesized and characterized for antimicrobial studies. | researchgate.net |
Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)
A primary mechanism behind the antibacterial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. medcraveonline.comresearchgate.netnih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. nih.govnih.gov By targeting these enzymes, quinoline derivatives can effectively halt bacterial proliferation. nih.gov
Docking studies have been performed to understand the interaction of newly synthesized quinoline derivatives with the binding sites of topoisomerase II DNA gyrase enzymes. medcraveonline.com These studies suggest that the antimicrobial activity is linked to the inhibition of these enzymes. medcraveonline.com For instance, a series of new 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs were designed as potential Mycobacterium tuberculosis DNA gyrase inhibitors. researchgate.net All synthesized compounds in this series showed inhibition of M. tuberculosis, with one compound, 4o, demonstrating a potent 82% inhibition of the DNA gyrase enzyme at a concentration of 1 µM. researchgate.net
Novel bacterial topoisomerase inhibitors that are derivatives of quinoline have shown potent, broad-spectrum activity against drug-resistant bacteria. nih.gov These compounds selectively inhibit the catalytic activities of Escherichia coli DNA gyrase and topoisomerase IV without trapping the DNA breakage-reunion step, a mechanism distinct from that of fluoroquinolones. nih.gov This different mode of action is significant as it suggests a lack of cross-resistance with fluoroquinolone-resistant strains. nih.gov
Modulatory Effects on Nucleic Acid Synthesis in Microorganisms
The inhibition of DNA gyrase and topoisomerase IV by this compound derivatives directly impacts nucleic acid synthesis in microorganisms. rsc.org By targeting these enzymes, which are essential for maintaining the proper topology of DNA during replication and transcription, these compounds effectively disrupt these fundamental cellular processes. nih.govrsc.org Quinolones are recognized as the first class of antibiotics known to inhibit bacterial DNA synthesis by targeting these key enzymes. rsc.org
The consequence of this inhibition is a rapid and reversible cessation of DNA synthesis, which in turn halts bacterial growth. nih.gov At higher concentrations, this can lead to the release of double-strand DNA breaks from the trapped enzyme-DNA complexes, ultimately resulting in cell death. nih.gov The disruption of nucleic acid synthesis is a key component of the antimicrobial efficacy of these quinoline derivatives. rsc.org For example, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have been synthesized and shown to possess antimicrobial activity, which is attributed to their impact on essential microbial pathways. orientjchem.org
Antimalarial Activity: Exploration of Anti-Plasmodium Mechanisms
Quinoline-based compounds, including derivatives of this compound, have historically been a cornerstone of antimalarial chemotherapy. derpharmachemica.comarabjchem.orgfuture-science.com The 7-chloro-4-aminoquinoline nucleus is considered essential for antimalarial activity. derpharmachemica.comarabjchem.org The development of new derivatives aims to overcome the challenge of drug resistance in Plasmodium species. arabjchem.org
Several studies have reported the synthesis and in vitro antimalarial evaluation of novel this compound derivatives. For instance, a series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were synthesized and screened against a chloroquine-sensitive strain of P. falciparum. derpharmachemica.comarabjchem.org While most of these compounds showed mild to moderate activity, the results indicated that a bulky group with optimal lipophilicity on the 1,3-thiazinan-4-one ring could be a key factor for antimalarial efficacy. derpharmachemica.com Another study on 7-chloroquinoline-tethered sulfonamides and their medcraveonline.comresearchgate.netderpharmachemica.com-triazole hybrids demonstrated significant antimalarial activity against P. falciparum with IC50 values in the low micromolar range, highlighting them as potential starting points for next-generation antimalarials. future-science.com
Table 2: Antimalarial Activity of Selected this compound Derivatives
| Compound Series | Target | Key Findings | Reference(s) |
|---|---|---|---|
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | P. falciparum (chloroquine-sensitive) | Mild to moderate activity; bulky, lipophilic groups may enhance efficacy. | derpharmachemica.comarabjchem.org |
| 7-Chloroquinoline-tethered sulfonamides and medcraveonline.comresearchgate.netderpharmachemica.com-triazole hybrids | P. falciparum (3D7) | Significant antimalarial activity with IC50 values of 1.49–13.49 μM. | future-science.com |
| 7-chloro-4-aminoquinoline derivatives | P. falciparum (3D7 and Dd2 strains) | Some compounds showed promising anti-malarial effects against both chloroquine-sensitive and -resistant strains. | nii.ac.jp |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | P. berghei ANKA | Significant reduction in heme crystallization; prolonged survival time in infected mice. | mdpi.com |
Interference with Heme Detoxification Pathways
A well-established mechanism of action for 4-aminoquinoline (B48711) antimalarials is the interference with the parasite's heme detoxification process. acs.orgmdpi.comresearchgate.net During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, also known as the malaria pigment. mdpi.comresearchgate.net
Chloroquine (B1663885) and its analogs are weak bases that accumulate in the acidic food vacuole of the parasite. nii.ac.jp In this acidic environment, they become protonated and are thought to cap the growing hemozoin crystal, preventing further polymerization. nii.ac.jp This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell lysis. mdpi.comresearchgate.net The ability of novel this compound derivatives to inhibit β-hematin (the synthetic form of hemozoin) formation is often used as an indicator of their potential antimalarial activity through this pathway. mdpi.com For example, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives were shown to significantly reduce heme crystallization. mdpi.com
Interaction with Parasite-Specific Biomolecules
Beyond heme detoxification, quinoline-based antimalarials may exert their effects through interactions with other parasite-specific biomolecules. uct.ac.za Fluorescently-labeled analogues of quinoline antimalarials have been used to investigate their subcellular localization within P. falciparum-infected erythrocytes. uct.ac.za These studies have shown that the analogues accumulate in close proximity to hemozoin within the digestive vacuole, which is consistent with the heme detoxification inhibition model. uct.ac.za
However, these fluorescent probes have also revealed colocalization with other organelles, such as the endoplasmic reticulum and, to a lesser extent, the mitochondrion. uct.ac.za This suggests that the modes of action of these quinolines may be more complex, potentially involving interactions with proteins and other biomolecules within these organelles. uct.ac.za Chemical proteomics approaches are being employed to identify the specific protein targets of these antimalarials within the parasite. uct.ac.za
Anticancer Activity: Mechanisms of Cytostatic and Cytotoxic Effects
The quinoline scaffold, including derivatives of this compound, has been identified as a promising pharmacophore in the development of novel anticancer agents. semanticscholar.orgresearchgate.netmdpi.com These compounds have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. semanticscholar.orgresearchgate.netmdpi.com
A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and evaluated for their in vitro anticancer efficacy. researchgate.net One derivative, LM08, which has a 6-Cl substitution, showed selective and potent cytotoxic effects in the A2780 ovarian cancer cell line. researchgate.net Another study on click-synthesized 7-chloroquinoline (B30040) derivatives revealed that compounds (3) and (9) had the highest activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines, with notable selectivity for MCF-7 cells. semanticscholar.org Furthermore, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity, with sulfonyl N-oxide derivatives showing lower cytotoxicity in cancer cell lines compared to sulfanyl (B85325) and sulfinyl derivatives. mdpi.com
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound/Series | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| LM08 (3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative) | A2780 (ovarian) | Selective and potent cytotoxic efficacy. | researchgate.net |
| Compounds (3) and (9) (7-chloroquinoline derivatives) | MCF-7 (breast), HCT-116 (colon), HeLa (cervical) | Highest activity among tested derivatives, with selectivity for MCF-7. | semanticscholar.org |
| 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide (9b) | A549 (lung), SKOV-3 (ovarian), and others | Cytotoxicity in selected cancer cell lines with no cytotoxicity towards normal cells. | mdpi.com |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (colon), U2OS (osteosarcoma), and others | Sulfonyl N-oxide derivatives were generally more cytotoxic than sulfanyl and sulfinyl derivatives. | mdpi.com |
| Quinazolin-4(3H)-one derivatives | Various lung cancer cell lines | BIQO-19 exhibited broad and effective antiproliferative activity, including in EGFR-TKI-resistant cells. | nih.gov |
The mechanisms underlying the anticancer effects of these quinoline derivatives are multifaceted and can involve the induction of apoptosis and damage to DNA/RNA. mdpi.com For instance, the cytotoxic activity of 7-chloro-(4-thioalkylquinoline) derivatives has been linked to their ability to induce apoptosis. mdpi.com Quinazolin-4(3H)-one derivatives, a related class of compounds, have been shown to exert their antiproliferative activity by targeting key cellular pathways. One such derivative, BIQO-19, was found to be an effective antiproliferative compound in non-small cell lung cancer by inhibiting aurora kinase A. nih.gov The versatility of the quinoline and quinazolinone scaffolds allows for the design of compounds that can target various aspects of cancer cell biology, making them a continued focus of anticancer drug discovery. nih.govresearchgate.net
Inhibition of Kinase Enzymes (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase)
Derivatives of quinoline have been identified as significant components in a multitude of biologically active compounds and are recognized for their potential as anticancer agents by targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ias.ac.in A novel series of quinoline derivatives was specifically designed and synthesized to target EGFR tyrosine kinase, with many of the compounds demonstrating notable activity against MCF-7 and HeLa cancer cell lines. ias.ac.in For instance, compound 4a from this series exhibited good antiproliferative activity against both MCF-7 (IC50 = 36.07 µM) and HeLa (IC50 = 17.06 µM) cancer cell lines. ias.ac.in Molecular docking studies further revealed that this compound could form hydrogen bonds with key residues, Met 769 and Asp 831, within the EGFR tyrosine kinase's active site. ias.ac.in
The quinoline moiety, particularly the 4-aminoquinoline structure, is crucial for the antitumor activity of known EGFR inhibitors like neratinib (B1684480) and bosutinib. ias.ac.in This has spurred the development of new generations of EGFR tyrosine kinase inhibitors (TKIs) to combat drug resistance. ias.ac.in Research into quinazolin-4(3H)-one derivatives has also yielded promising results. These compounds have been shown to possess antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR-TKIs. nih.gov One such derivative, BIQO-19 , demonstrated improved solubility and effective antiproliferative action in EGFR-TKI-resistant NSCLC cells by inhibiting activated aurora kinase A. nih.gov
Furthermore, studies on chalcone (B49325) derivatives have highlighted their potential as EGFR tyrosine kinase inhibitors. Three derivatives, butein, marein, and phloretin, were found to inhibit the in vitro tyrosine kinase activity of EGFR with IC50 values of 8 µM, 19 µM, and 25 µM, respectively. nih.gov Molecular modeling suggests these compounds can dock into the ATP binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions playing a key role. nih.gov
A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and EGFR kinases. These compounds showed enhanced activity in inhibiting HER-2 kinase and the growth of HER-2 positive cells. acs.org One compound, 25o (HKI-272) , demonstrated excellent oral activity in HER-2 overexpressing xenografts and has entered phase I clinical trials. acs.org
Research has also explored the synthesis of 3-cyanopyridinone and 3-cyanopyridine (B1664610) derivatives, with some compounds showing potent cytotoxicity against various cancer cell lines and significant inhibition of Pim-1 kinase. researchgate.net For example, compounds 4c and 4d were more cytotoxic against the HePG2 cell line than the reference drug 5-FU. researchgate.net
Disruption of Cellular Growth and Proliferation Pathways
Quinoline and its derivatives are well-established for their broad-spectrum biological activities, including the disruption of cellular growth and proliferation in cancer cells. neuroquantology.com A variety of novel quinoline derivatives have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines.
For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and tested for their anticancer efficacy. nih.gov These compounds were evaluated against human ovarian adenocarcinoma (SK-OV-3), human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), mouse fibroblast (NIH/3T3), and Chinese hamster ovarian (CHO) cell lines. nih.gov The IC50 values, which represent the concentration required to inhibit cell growth by 50%, were determined for these compounds. nih.gov
Table 1: Antiproliferative Activity of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one Derivatives (IC50 in µM)
| Compound | SK-OV-3 | MCF-7 | A549 | NIH/3T3 | CHO |
|---|---|---|---|---|---|
| LM01 | >100 | >100 | >100 | >100 | >100 |
| LM05 | 78.5 | 85.2 | 91.3 | >100 | >100 |
Data sourced from a study on novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. nih.gov
Similarly, 4-quinolone derivatives have been investigated for their cytotoxic potential. One study reported that 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a ) showed the highest inhibitory activity against MCF-7 cells. nih.gov Other derivatives in the same series, such as 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b ) and 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a ), were more effective against K-562 and HeLa cells, respectively. nih.gov These compounds demonstrated greater sensitivity towards cancer cells compared to normal cells. nih.gov
In the realm of quinoline-4-carboxylic acid derivatives, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) was found to reduce the cellular growth of MCF-7 breast cancer cells by 82.9%. nih.gov Flow cytometric analysis revealed that these potent derivatives interfere with the S phase of the cell cycle, leading to DNA disruption and programmed cell death (apoptosis). nih.gov
Furthermore, triazole-functionalized chloroquinoline derivatives have been synthesized and tested for their antiproliferative effects. acs.org The most active compound, 3h (EAD1) , displayed IC50 values of 11 µM, 7.6 µM, and 5.8 µM against H460, HCC827, and BxPC3 cancer cell lines, respectively, making it significantly more potent than chloroquine and hydroxychloroquine (B89500). acs.org The antiproliferative activity of these compounds was strongly correlated with their ability to induce autophagy. acs.org
A study on novel 4-aminoquinoline derivatives revealed that seventeen of the synthesized compounds exhibited higher antiproliferative activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. researchgate.net Compounds such as 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1) and N-(4-(4-aminophenylsulfonyl) phenyl)-7-chloroquinolin-4-amine (13) were found to be two to three times more potent than doxorubicin. researchgate.net
Anti-inflammatory and Analgesic Research
Quinoline derivatives have been a subject of interest for their potential anti-inflammatory and analgesic properties. researchgate.net The core structure of quinazolin-4(3H)-one is known to be present in compounds with a range of biological effects, including anti-inflammatory and analgesic activities. nih.gov
A study focused on new quinoline-based compounds synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) evaluated their anti-inflammatory and analgesic effects. researchgate.net The research found that a majority of the tested compounds displayed both analgesic and anti-inflammatory properties. researchgate.net Specifically, compounds 2 and 6 in the study demonstrated effects comparable to the well-known anti-inflammatory and analgesic drug, diclofenac (B195802) sodium. researchgate.net
Another area of research involves quinazolin-4(3H)-one derivatives designed as multifunctional agents. A series of these derivatives were synthesized and found to possess both cholinesterase inhibitory and anti-inflammatory activities. researchgate.netnih.gov One particular compound, MR2938 (B12) , showed promising acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 5.04 μM and significantly suppressed nitric oxide (NO) production with an IC50 of 3.29 μM. researchgate.netnih.gov This compound also reduced the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2 at a concentration of 1.25 μM, indicating its potential to suppress neuroinflammation by blocking MAPK/JNK and NF-κB signaling pathways. researchgate.netnih.gov
The anti-inflammatory activity of synthesized quinazolin-4(3H)-one derivatives has also been studied in vitro using the denaturation of bovine serum albumin (BSA). rasayanjournal.co.in Among the synthesized compounds, 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibited the highest in vitro anti-inflammatory activity. rasayanjournal.co.in
In the investigation of analgesic potential, a study on 4-[4-chloro-3-(trifluoromethyl)-phenyl] derivatives found that one compound showed highly significant analgesia in the thermally prompted jumping action test in mice. scispace.com The effect was most prominent between 30 and 150 minutes, with a gradual decline in latency time afterward. scispace.com
Antiviral Activity Research
The quinoline scaffold is a key component in numerous compounds with a wide array of pharmacological properties, including antiviral activity. rsc.org Research has explored the potential of quinoline derivatives against various viruses.
Amodiaquine (ADQ), a quinoline-based drug, has been reported to have antiviral activity against several RNA viruses, including ebolavirus and severe fever with thrombocytopenia syndrome virus (SFTSV). jst.go.jp Studies have also investigated its activity against SARS-CoV-2. jst.go.jp Mechanistic studies suggest that chloroquine and its derivatives may exert their antiviral effects by inhibiting endocytosis, a critical process for viral particle uptake. jst.go.jp
In the context of plant viruses, derivatives of ferulic acid, which can be related to the quinoline structure, have shown good antiviral performance. frontiersin.org For example, one compound demonstrated EC50 values of 135.5 and 178.6 mg/L against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), respectively. frontiersin.org This compound appears to enhance the plant's defense response by inducing the accumulation of secondary metabolites. frontiersin.org Other indole (B1671886) derivatives have also shown inactivating, curative, and protective activities against TMV. frontiersin.org
The synthesis of new 7-chloroquinoline derivatives has been explored for their biological activity. tandfonline.com Furthermore, the antiviral effects of 4,7-dichloroquinoline (B193633) against dengue virus (DENV-2) and Zika virus have been investigated. nih.gov Results indicated that 4,7-dichloroquinoline significantly inhibited DENV-2 at concentrations of 10–40 μg/mL. nih.gov A plaque assay demonstrated that the compound effectively reduced the production of dengue viruses, with viral production dropping from 91 PFU/mL in the control to 19 PFU/mL after treatment with 40 μL/mL of the compound. nih.gov
In vitro studies of pyrazole (B372694) derivatives carrying a hydroxyquinoline scaffold have been conducted to assess their activity against SARS-CoV-2, HCoV-229E, MERS-CoV, and Infectious Bronchitis Virus (IBV). rsc.org The half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) were determined to calculate the selectivity index (SI) for each virus. rsc.org
Ionic liquids of hydroxychloroquine have also been synthesized and evaluated for their in vitro antiviral activity against SARS-CoV-2, showing enhanced effects. nih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
Quinoline and its derivatives have been investigated for their antioxidant potential. The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals.
A study on novel 1-(2-chloroquinolin-3-yl)-N-(4-phenylthiazol-2-yl)methanimine derivatives (4a-e) explored their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. ymerdigital.com Among the synthesized compounds, derivative 4d showed the highest percentage of inhibition at 82.34%. ymerdigital.com Derivatives with bromo and methyl substitutions demonstrated superior free radical scavenging capabilities compared to other compounds in the series, with ascorbic acid used as a standard. ymerdigital.com The antioxidant mechanism of thiazole (B1198619) derivatives, which are part of these compounds, is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals and to chelate metals that can promote free radical formation. ymerdigital.com
Research on quinazolin-4(3H)-one derivatives also highlights their antioxidant activities. rasayanjournal.co.in A series of these compounds were tested using DPPH free radical scavenging, total reducing ability (Fe3+ to Fe2+ transformation), nitric oxide scavenging, and hydrogen peroxide scavenging assays. rasayanjournal.co.in The compounds 3-(4-Bromophenyl)-4-(3H)quinazolinone , 3-(4-methoxyphenyl)-4-(3H)quinazolinone , 3-(4-methyl phenyl)-4-(3H)quinazolinone , and 3-(2,6-dimethylphenyl)-4-(3H)quinazolinone displayed the highest scavenger activity. rasayanjournal.co.in
Furthermore, new quinazolin-4(3H)-one-isoxazole derivatives have been synthesized and their antioxidant potential was assessed through DPPH radical scavenging assays. nih.gov The results indicated that these compounds exhibited significant radical scavenging activity. nih.gov
The antioxidant activity of 1,4-dihydropyridine (B1200194) derivatives has also been explored. gavinpublishers.com In a β-carotene/linoleic acid assay, compounds 6a , 6d , and 6e showed high Relative Antioxidant Activity (RAA) of 71%, 80%, and 78%, respectively. gavinpublishers.com Generally, 1,4-DHPs with electron-donating groups on the aromatic ring demonstrated higher RAA values. gavinpublishers.com
A study on new chloroquine derivatives investigated their antiplasmodial and antioxidant properties. researchgate.net One of the synthesized compounds, tert-butyl(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-2-oxoethyl)carbamate , exhibited better antioxidant activity (IC50 = 0.48 mg/mL) than the standard ascorbic acid (IC50 = 0.41 mg/mL). researchgate.net
Larvicidal Activity Investigations
Derivatives of this compound have been the subject of research for their potential as larvicidal agents, particularly against various insect species.
Several studies have demonstrated the larvicidal efficacy of this compound derivatives in controlled laboratory settings. A series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones (5a-e) were investigated for their larvicidal effect against the aquatic midge Chironomus tentans. nih.gov The results indicated that these compounds exhibited strong larvicidal activity, causing a high percentage of mortality within 24 hours at doses ranging from 40-100 µg/ml. nih.gov Notably, the compound 3-[(2-chloro-8-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one (5b) was identified as a particularly promising larvicidal agent. nih.gov The LC50 values for these compounds against Chironomus tentans were found to be between 60 and 90 μg/mL. nih.gov
Further research has expanded the scope to other insect vectors. For example, 4,7-dichloroquinoline, a quinoline derivative, has shown significant larvicidal and pupicidal properties against the malaria vector Anopheles stephensi and the dengue vector Aedes aegypti. nih.gov The lethal concentration (LC50) values for Anopheles stephensi ranged from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae. nih.gov For Aedes aegypti, the LC50 values were from 5.016 µM/mL for first instar larvae to 10.669 µM/mL for pupae. nih.gov
Another study focused on N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds, which incorporate a quinazolin-4(3H)-one moiety. nih.gov These compounds demonstrated excellent activity against Aedes aegypti mosquito larvae, with LC50 values in the range of 2.085–4.201 μg/mL after 72 hours of exposure. nih.gov An important finding from this study was that these compounds did not show toxicity to the non-target organism Diplonychus rusticus, suggesting a degree of environmental friendliness. nih.gov In silico molecular docking studies pointed towards acetylcholine (B1216132) binding protein (AChBP) and acetylcholinesterase (AChE) as potential molecular targets for these compounds. nih.gov
The insecticidal activity of N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one was evaluated against the third larval instar of Culex pipiens. rsc.orgrsc.org All tested compounds showed higher larvicidal activity against laboratory strains compared to field strains. rsc.orgrsc.org The toxicity was highest for an oxadiazole derivative, followed by furanone, pyridazinone, and hydrazide derivatives. rsc.orgrsc.org The hydrazone and N-acetylpyridazinone derivatives had lower LC50 values than the commercial insecticide imidacloprid. rsc.orgrsc.org These compounds are promising for pest control as they are insoluble in water, which could mitigate some of the disadvantages associated with neonicotinoid use. rsc.orgrsc.org
Table 2: Larvicidal Activity of Quinoline Derivatives against Various Insect Species
| Compound/Derivative Class | Target Insect Species | Efficacy (LC50/Mortality) | Reference |
|---|---|---|---|
| 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones | Chironomus tentans | LC50: 60-90 μg/mL | nih.gov |
| 4,7-dichloroquinoline | Anopheles stephensi (larvae) | LC50: 4.408 µM/mL | nih.gov |
| 4,7-dichloroquinoline | Aedes aegypti (larvae) | LC50: 5.016 µM/mL | nih.gov |
| N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides | Aedes aegypti (larvae) | LC50: 2.085–4.201 μg/mL (72h) | nih.gov |
| N-heterocycles from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one | Culex pipiens (larvae) | High toxicity, some with lower LC50 than imidacloprid | rsc.orgrsc.org |
Determination of Structure-Larvicidal Activity Correlations
The larvicidal efficacy of this compound derivatives is significantly influenced by the nature and position of various substituents on the quinoline and associated ring systems. Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features that govern the potency of these compounds against various larval species.
Research into a series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones demonstrated notable larvicidal effects against the aquatic midge Chironomus tentans. nih.govconicet.gov.ar These compounds generally exhibited high mortality rates at concentrations ranging from 40 to 100 µg/mL after 24 hours of exposure. nih.gov Within this series, the substitution pattern on the quinoline ring was found to be a critical determinant of activity. For instance, the introduction of a methyl group at the C-8 position of the quinoline moiety in 3-[(2-chloro-8-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one resulted in a particularly promising larvicidal agent within the tested series. nih.gov The LC50 values for these 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones were reported to be between 60 and 90 μg/mL against Chironomus tentans larvae. researchgate.netnih.gov
Further derivatization of the 3-((2-chloroquinolin-3-yl)methylene)furan-2(3H)-one scaffold has led to the synthesis of various N-heterocycles, including pyridazinone, oxadiazole, triazolopyridazinone, and triazole derivatives, which were evaluated for their insecticidal activity against Culex pipiens larvae. rsc.org The findings from these studies indicated that the insecticidal potency was highly dependent on the specific heterocyclic ring system attached. The oxadiazole derivatives, in particular, showed high toxicity. rsc.org Notably, the hydrazone and N-acetylpyridazinone derivatives exhibited lower LC50 values compared to the commercial insecticide imidacloprid, highlighting their potential as effective larvicides. rsc.org
The following table summarizes the larvicidal activity of selected 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-one derivatives against Chironomus tentans.
**Table 1: Larvicidal Activity of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-one Derivatives against *Chironomus tentans***
| Compound | Substituent on Quinoline Ring | Concentration (µg/mL) | Mortality (%) after 24h |
|---|---|---|---|
| 5a | H | 40-100 | High |
| 5b | 8-CH₃ | 40-100 | High (most promising) |
| 5c | 6-CH₃ | 40-100 | High |
| 5d | 6-Cl | 40-100 | High |
| 5e | 6-OCH₃ | 40-100 | High |
Data sourced from a study on 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones as potential larvicidal agents. nih.gov
In studies involving other quinolinone derivatives, the significance of the substituent at various positions has also been noted. For instance, in a series of benzo[h]quinoline (B1196314) derivatives, specific structural modifications, such as the inclusion of pyridazinone and benzoxazinone (B8607429) frameworks, were shown to have a significant impact on their insecticidal potency against Culex pipiens L. larvae. nih.gov One pyridazinone derivative, in particular, demonstrated superior insecticidal activity with an LC50 value of 1.4 µg/mL, which was more potent than the reference insecticide chlorpyrifos. nih.gov Another study on benzo[h]quinoline derivatives identified a pyrrolinone derivative as having the highest efficacy with an LC50 of 0.4 μg/mL against Culex pipiens larvae. medchemexpress.com These findings underscore the importance of the heterocyclic system fused or attached to the core quinoline structure in determining larvicidal activity.
The following table presents the larvicidal activity of selected N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens.
**Table 2: Larvicidal Activity of N-Heterocycles Derived from a 3-((2-chloroquinolin-3-yl)methylene)furanone Scaffold against *Culex pipiens***
| Derivative Class | Key Structural Feature | Relative Toxicity |
|---|---|---|
| Oxadiazole | High | |
| Furanone | Lower than Oxadiazole | |
| Pyridazinone | Lower than Furanone | |
| Hydrazide | Lower than Pyridazinone | |
| N-Acetylpyridazinone | Lower LC50 than imidacloprid |
Based on SAR studies of N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one. rsc.org
Computational studies, including molecular docking, have suggested that these quinoline-based compounds may exert their larvicidal effects by inhibiting key enzymes in insects, such as acetylcholinesterase (AChE). nih.govnih.gov The structural and electronic properties of the synthesized compounds, as determined by methods like Density Functional Theory (DFT), have been used to rationalize the observed structure-activity relationships. rsc.org
Structure Activity Relationship Sar Studies for 3 Chloroquinolin 4 3h One Analogues
Influence of the Chlorine Atom at Position 3 on Pharmacological Profiles
The presence and position of a chlorine atom on a drug molecule can have profound effects on its biological activity, a phenomenon sometimes referred to as the "Magic Chloro" effect. researchgate.netchemrxiv.org For the 3-chloroquinolin-4(3H)-one scaffold, the chlorine atom at the C-3 position significantly influences its chemical reactivity and pharmacological profile.
The C-3 position of the quinolin-4-one ring is susceptible to nucleophilic substitution, making 3-chloroquinolin-4(3H)-diones valuable intermediates in organic synthesis. This reactivity allows for the introduction of various functional groups, such as azides, which can then be used in reactions like copper-catalyzed azide-alkyne cycloadditions to create complex triazole-containing hybrids.
From a pharmacological standpoint, the chlorine atom imparts specific properties:
Electronic Effects : As an electron-withdrawing group, the chlorine atom can modulate the electron density of the quinoline (B57606) ring system, affecting how the molecule interacts with biological targets.
Steric Effects : The size of the chlorine atom can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein or enzyme.
Metabolic Stability : Chlorine can block sites on a molecule that are susceptible to metabolic oxidation, potentially increasing the compound's half-life and in vivo exposure. researchgate.net
While the 7-chloroquinoline (B30040) core is famously essential for the antimalarial activity of drugs like chloroquine (B1663885), the role of a chlorine at C-3 is distinct. arabjchem.orgresearchgate.net Its primary influence is often as a reactive handle for synthetic modification and as a modulator of the electronic and steric properties of the core scaffold, which in turn affects binding to various biological targets. bohrium.com
Effects of Substituents at the N-1 and C-2 Positions on Biological Potency
Modification of the quinolin-4(3H)-one core at the N-1 and C-2 positions is a common strategy to alter biological activity. The N-1 position typically bears a hydrogen atom in the parent scaffold, providing a site for substitution.
N-1 Position : Alkylation or arylation at the N-1 position can significantly impact a compound's lipophilicity, solubility, and ability to form hydrogen bonds. In related heterocyclic systems like quinazolin-4(3H)-ones, modifications at the corresponding N-3 position are critical for activity. For instance, attaching different side chains can modulate antibacterial or antitumor potency. nih.govnih.gov By analogy, introducing small alkyl groups, substituted benzyl (B1604629) groups, or other heterocyclic rings at the N-1 position of this compound is a key strategy for exploring and optimizing biological activity.
C-2 Position : The C-2 position offers another point for diversification. In the broader quinoline and quinazolinone classes, introducing substituents at C-2 can drastically alter the pharmacological profile. For example, studies on quinazolin-4(3H)-one derivatives have shown that incorporating dithiocarbamate (B8719985) side chains at the C-2 position leads to potent antitumor agents. nih.gov Similarly, the nature of the substituent at C-2 of the quinoline ring has been shown to be a determinant for anticancer activity, with some studies indicating that substitutions at C-2 and C-3 are more effective against certain cancer cell lines than those at other positions. orientjchem.org
Role of Substitutions on the Fused Benzene (B151609) Ring (e.g., C-6, C-7, C-8) on Bioactivity
Research on various quinoline-based compounds has consistently shown the importance of the substitution pattern on this ring:
Anticholinesterase Activity : In the search for anti-Alzheimer's agents, SAR studies of quinoline derivatives revealed that methyl substitution at the C-8 position enhanced inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arabjchem.org
Antimalarial and CA-Inhibitory Activity : The 7-chloro substituent is a well-known pharmacophoric element for antimalarial drugs. arabjchem.org In other applications, a study on quinoline-based benzenesulfonamides as carbonic anhydrase (CA) inhibitors found that a 7-chloro-6-fluoro substitution pattern resulted in the most potent inhibition of the hCA II isoform. researchgate.net This highlights how multiple halogen substitutions can work synergistically.
Larvicidal and Inhibitory Activity : In a series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones, a derivative with an 8-methyl group on the quinoline ring demonstrated high mortality against insect larvae. researchgate.net Another study on AKT1 inhibitors based on a bis-quinoline scaffold found that a methyl group at C-6 (3b) or an ethoxy group at C-6 (3d) resulted in the highest predicted inhibitory potency. nih.gov
The following table summarizes the observed effects of various substituents on the benzene ring of quinoline analogues from different studies.
| Position | Substituent | Observed Effect | Compound Class Studied | Source |
|---|---|---|---|---|
| C-6 | -CH3 | Potent inhibitory activity (AKT1) | bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamines | nih.gov |
| C-6 | -OCH2CH3 | Potent inhibitory activity (AKT1) | bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamines | nih.gov |
| C-6, C-7 | -F, -Cl | Potent inhibition of hCA II | 3-(quinolin-4-ylamino)benzenesulfonamides | researchgate.net |
| C-7 | -Cl | Obligatory for antimalarial activity | 4-aminoquinolines | arabjchem.org |
| C-8 | -CH3 | Enhanced anti-cholinesterase activity | Quinoline thiosemicarbazides | arabjchem.org |
| C-8 | -CH3 | Enhanced larvicidal activity | 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones | researchgate.net |
Correlation between Molecular Descriptors and Biological Target Binding Affinities
Quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For this compound analogues, this involves calculating various molecular descriptors and building a mathematical model to predict the binding affinity to a specific biological target.
Key molecular descriptors often used in these studies include:
Electronic Descriptors : Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's electronic characteristics and reactivity. rsc.org
Steric Descriptors : Including molecular volume, surface area, and specific atomic radii, which define the size and shape of the molecule.
Topological and Autocorrelation Descriptors : These numerical values encode information about atomic connectivity and molecular branching, such as the Broto-Moreau autocorrelation descriptors. researchgate.net
Hydrophobicity Descriptors : Typically represented by LogP, which measures the partitioning of a compound between an octanol (B41247) and water phase, indicating its lipophilicity.
Molecular docking studies complement QSAR by providing a visual and energetic model of how a ligand binds within the active site of a target protein. These studies can identify crucial interactions, such as hydrogen bonds and pi-pi stacking, that are responsible for binding affinity. nih.govrsc.org For instance, docking analyses of quinoline derivatives have shown that the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking with aromatic amino acid residues like tryptophan and tyrosine in the target's binding pocket. nih.gov By correlating these specific interactions with biological data, researchers can understand the structural basis of activity.
Principles for Rational Design of this compound-based Research Compounds
Based on SAR and computational studies of quinoline and related heterocyclic systems, several principles can be established for the rational design of novel research compounds based on the this compound scaffold. researchgate.netnih.gov
Core Scaffold Utilization : The 3-chloro-4-quinolone core should be retained as the fundamental pharmacophore, with the C-3 chlorine serving either as a key interacting group or as a synthetic handle for introducing further diversity.
Systematic Substitution on the Benzene Ring : The C-6, C-7, and C-8 positions are proven sites for modulating bioactivity. A rational design approach would involve synthesizing a library of compounds with a variety of small electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -CF₃) groups at these positions to fine-tune electronic properties and target interactions. arabjchem.orgresearchgate.netnih.gov
Exploration of N-1 and C-2 Positions : The N-1 and C-2 positions should be explored to modulate physicochemical properties like solubility and lipophilicity and to introduce additional binding interactions. Attaching short alkyl chains, (substituted) phenyl rings, or other small heterocyclic moieties are logical starting points.
Molecular Hybridization : A promising strategy is molecular hybridization, where the 3-chloroquinolin-4-one scaffold is covalently linked to another known pharmacophore. mdpi.com This can lead to compounds with dual modes of action or improved selectivity profiles.
Integration of Computational Chemistry : Throughout the design process, molecular docking and QSAR models should be employed. Docking can help prioritize substitutions that are likely to form favorable interactions with a chosen biological target, while QSAR can predict the activity of designed compounds before undertaking their synthesis, thus saving time and resources. researchgate.netrsc.org
By systematically applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with desired biological activities for further investigation.
Emerging Research Directions and Future Perspectives in 3 Chloroquinolin 4 3h One Chemistry
Design and Synthesis of Hybrid Molecules Incorporating the 3-Chloroquinolin-4(3H)-one Core
The synthesis of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in drug discovery to overcome drug resistance and improve therapeutic efficacy. The this compound core is an attractive scaffold for the design of such hybrids. Future research is anticipated to focus on integrating this quinolone moiety with other known bioactive fragments. For instance, the combination of the quinolinone structure with dithiocarbamate (B8719985) moieties has been explored for other quinolinone derivatives, yielding compounds with significant antimicrobial properties. scielo.br A similar approach could be applied to this compound, potentially leading to novel agents with enhanced biological activity.
Another avenue of exploration is the linkage of the this compound core with sulfonamide groups. Benzenesulfonamides incorporating quinoline (B57606) moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, demonstrating the potential of such hybrid structures. rsc.org The reactivity of the this compound scaffold could be exploited to create a diverse library of hybrid molecules for screening against various biological targets.
Exploration of Novel Biological Targets and Therapeutic Modalities
The quinolone nucleus is associated with a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. scielo.br Future research should be directed towards a comprehensive evaluation of this compound and its derivatives against a panel of biological targets. Based on the activities of related quinolones, several therapeutic areas warrant investigation.
Antimicrobial Activity: Quinolone derivatives have long been a staple in antibacterial therapy. scielo.br The dithiocarbamate derivatives of a related quinolinone have shown considerable activity against Staphylococcus aureus and Escherichia coli. scielo.br It is, therefore, a logical step to synthesize and screen this compound derivatives for their antibacterial and antifungal properties.
Anticancer Activity: Several substituted 2-phenyl-4-quinolones have been identified as potent antimicrotubule agents, highlighting the potential of the quinolone scaffold in cancer chemotherapy. researchgate.net Furthermore, certain quinazolinone derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression. ucp.pt Investigating the antiproliferative activity of this compound derivatives against various cancer cell lines could uncover new leads for anticancer drug development.
Antiviral Activity: The emergence of viral pandemics has underscored the need for novel antiviral agents. Computational studies have suggested that quinoline-based compounds could act as inhibitors of proteins involved in the SARS-CoV-2 life cycle. uni-regensburg.denih.govmdpi.com Screening this compound and its analogues against viral targets is a promising research direction.
A summary of potential biological targets for this compound derivatives, based on the activities of related quinolones, is presented in Table 1.
| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |
| Antimicrobial | Bacterial DNA gyrase, Topoisomerase IV | Classic target for quinolone antibiotics. |
| Antimicrobial | Fungal cell wall/membrane components | Dithiocarbamate derivatives of quinolinones show antimicrobial activity. scielo.br |
| Anticancer | Tubulin | Substituted 2-phenyl-4-quinolones act as antimicrotubule agents. researchgate.net |
| Anticancer | c-Met, VEGFR-2 Tyrosine Kinases | Quinazolinone derivatives show dual inhibitory activity. ucp.pt |
| Antiviral | SARS-CoV-2 main protease, Spike-ACE2 interface | Computational studies suggest quinolines as potential inhibitors. uni-regensburg.denih.govmdpi.com |
| Other | Carbonic Anhydrase | Benzenesulfonamide-quinoline hybrids are known inhibitors. rsc.org |
Application of Chemoinformatics and Artificial Intelligence in this compound Drug Discovery
Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery. These computational tools can be instrumental in accelerating the identification and optimization of drug candidates based on the this compound scaffold.
Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries against specific biological targets can identify potential hits. For instance, molecular docking studies have been used to investigate the binding of quinolone derivatives to the active sites of bacterial enzymes and viral proteases. mdpi.commdpi.com Similar in silico studies can be employed to predict the binding affinity of virtual libraries of this compound derivatives to various targets, prioritizing compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the structural features of this compound derivatives and their biological activity. nih.gov These models can guide the rational design of more potent analogues by identifying key structural modifications that enhance activity.
Optimization of Synthetic Pathways for Scalable Production and Industrial Application
For any promising drug candidate, the development of an efficient and scalable synthetic route is crucial for its translation to clinical and industrial settings. Future research on this compound should include the optimization of its synthesis. This involves exploring alternative starting materials, reagents, and reaction conditions to improve yield, reduce cost, and minimize environmental impact.
The development of one-pot or multi-component reaction protocols for the synthesis of this compound derivatives should be a priority. scielo.br Such strategies can streamline the synthetic process, making it more amenable to large-scale production. Furthermore, the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be important for the sustainable industrial application of this compound and its derivatives.
Investigation of Environmental Impact and Degradation Pathways of this compound in Research Models
The increasing prevalence of pharmaceuticals in the environment is a growing concern. scielo.brscielo.br Therefore, a comprehensive understanding of the environmental fate of this compound is essential. Future research should focus on its persistence, mobility, and degradation in various environmental compartments.
Biodegradation: Studies on the biodegradation of quinolones have shown that while some are resistant, certain microorganisms are capable of their transformation. researchgate.netucp.pt Investigating the biodegradability of this compound using activated sludge and specific bacterial strains will be important to assess its persistence in wastewater treatment plants and natural ecosystems. researchgate.netnih.gov
Photodegradation: Quinolones are known to undergo photodegradation in aqueous solutions when exposed to light. uni-regensburg.denih.govnih.gov The photostability of this compound should be evaluated under simulated environmental conditions to determine the role of photodegradation in its environmental fate. The identification of its photoproducts and their potential toxicity is also a critical area for research.
Ecotoxicity: The potential ecotoxicological effects of this compound on non-target organisms, such as algae, daphnids, and fish, should be assessed. scielo.br Chloroquinolines, in general, are known to be harmful to aquatic organisms. scielo.br Ecotoxicity data is vital for a complete environmental risk assessment.
A summary of key areas for environmental investigation of this compound is provided in Table 2.
| Environmental Aspect | Research Focus | Rationale |
| Biodegradation | Aerobic and anaerobic degradation studies using microbial consortia and isolated strains. | To determine the persistence of the compound in soil and water. ucp.ptresearchgate.net |
| Photodegradation | Photostability in aqueous solutions under simulated sunlight. | To assess the role of light in the degradation of the compound. uni-regensburg.denih.gov |
| Ecotoxicity | Acute and chronic toxicity testing on representative aquatic organisms. | To evaluate the potential harm to non-target species in the environment. scielo.brscielo.br |
| Mobility | Soil sorption and leaching studies. | To predict the movement of the compound in the terrestrial environment. scielo.br |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloroquinolin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis often involves cyclization of substituted anilines with chlorinated reagents. For example, reductive steps using LiAlH4 in THF followed by chlorination with SOCl2/CHCl3 are employed to introduce the chloro group at the 3-position . Intermediates are typically characterized via NMR (¹H/¹³C) and LC-MS to confirm structural integrity. Crystallographic analysis (e.g., X-ray diffraction) is critical for resolving ambiguities in regiochemistry .
Q. What safety protocols are recommended for handling chlorinated heterocycles like this compound?
- Methodological Answer : Chlorinated compounds require strict PPE (gloves, goggles, lab coats) and fume hood use. While direct safety data for this compound is limited, analogous chlorophenols (e.g., 3-Chlorophenol) suggest:
- Exposure Limits : PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), PAC-3 (140 mg/m³) for airborne hazards .
- Spill Management : Absorb with inert materials (e.g., diatomite) and dispose via hazardous waste protocols .
Q. How is purity assessed for this compound in research settings?
- Methodological Answer :
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC/GC | Quantify impurities | C18 column, acetonitrile/water gradient |
| Melting Point | Confirm identity | Compare to literature values (e.g., 312.4°C for analogues) |
| Elemental Analysis | Verify empirical formula | ±0.3% deviation tolerance |
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
- DFT Calculations : Predict chemical shifts and compare with experimental data .
- Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts.
Q. What strategies optimize yields in nucleophilic displacement reactions for this compound derivatives?
- Methodological Answer :
- Catalytic Additives : KI in acetonitrile enhances chloride displacement rates (e.g., dimethylamine reactions at 60°C) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.
- Workup : Acid-base extraction removes unreacted amines, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. How are structure-activity relationships (SAR) studied for this compound in drug discovery?
- Methodological Answer :
- Functional Group Variation : Introduce substituents (e.g., trifluoromethyl, phenyl) at positions 4 or 7 to modulate bioactivity .
- Biological Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).
- Data Interpretation : Use multivariate analysis to correlate electronic (Hammett σ) or steric (Taft) parameters with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
